molecular formula C8H13ClN2O2S B2673951 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1006496-01-0

1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2673951
CAS No.: 1006496-01-0
M. Wt: 236.71
InChI Key: NJONIMLYPRNDNV-UHFFFAOYSA-N
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Description

1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C8H13ClN2O2S and a molecular weight of 236.72 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Safety and Hazards

This compound is considered dangerous and can cause severe skin burns and eye damage . Protective measures such as wearing gloves, protective clothing, and eye/face protection are recommended when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of 1-isobutyl-5-methyl-1H-pyrazole with chlorosulfonic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. The compound is then purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various substrates, including proteins and small molecules, by forming covalent bonds . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Uniqueness: 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The presence of the isobutyl group enhances its solubility and stability, making it suitable for a broader range of applications compared to its analogs.

Properties

IUPAC Name

5-methyl-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O2S/c1-6(2)5-11-7(3)8(4-10-11)14(9,12)13/h4,6H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJONIMLYPRNDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC(C)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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